molecular formula C22H16 B090257 5,6-Dihydrodibenzanthracene CAS No. 153-34-4

5,6-Dihydrodibenzanthracene

Cat. No. B090257
CAS RN: 153-34-4
M. Wt: 280.4 g/mol
InChI Key: CGVKCCJKUPLUIW-UHFFFAOYSA-N
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Description

5,6-Dihydrodibenzanthracene (DDA) is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in various fields of science. DDA is a highly stable and rigid molecule that exhibits unique electronic and optical properties.

Mechanism of Action

5,6-Dihydrodibenzanthracene acts as an electron donor and acceptor due to its unique electronic properties. 5,6-Dihydrodibenzanthracene can form charge transfer complexes with electron acceptors such as fullerenes, which can improve the efficiency of organic solar cells. 5,6-Dihydrodibenzanthracene can also form charge transfer complexes with electron donors such as porphyrins, which can improve the efficiency of organic light-emitting diodes.
Biochemical and Physiological Effects
5,6-Dihydrodibenzanthracene has been shown to exhibit anticancer properties in vitro and in vivo. 5,6-Dihydrodibenzanthracene can induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. 5,6-Dihydrodibenzanthracene can also inhibit the growth and metastasis of cancer cells by inhibiting the expression of matrix metalloproteinases and vascular endothelial growth factor.

Advantages and Limitations for Lab Experiments

5,6-Dihydrodibenzanthracene has several advantages for lab experiments, including its high stability and rigidity, unique electronic and optical properties, and potential applications in various fields of science. However, 5,6-Dihydrodibenzanthracene also has some limitations for lab experiments, including its low solubility in common solvents and its potential toxicity.

Future Directions

There are several future directions for the research on 5,6-Dihydrodibenzanthracene. One potential direction is the synthesis of 5,6-Dihydrodibenzanthracene derivatives with improved solubility and biocompatibility for potential applications in biomedical research. Another potential direction is the development of 5,6-Dihydrodibenzanthracene-based materials with improved electronic and optical properties for potential applications in organic electronics and optoelectronics. Additionally, the potential applications of 5,6-Dihydrodibenzanthracene in energy storage and conversion, such as batteries and supercapacitors, should also be explored.
Conclusion
In conclusion, 5,6-Dihydrodibenzanthracene is a highly stable and rigid molecule that exhibits unique electronic and optical properties. 5,6-Dihydrodibenzanthracene has potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5,6-Dihydrodibenzanthracene have been discussed in this paper. Further research on 5,6-Dihydrodibenzanthracene and its derivatives is necessary to fully explore its potential applications in science.

Synthesis Methods

5,6-Dihydrodibenzanthracene can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki coupling reaction. The Diels-Alder reaction involves the reaction of anthracene with maleic anhydride in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene. The Friedel-Crafts reaction involves the reaction of anthracene with benzene in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene. The Suzuki coupling reaction involves the reaction of dibromobenzene with anthracene in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene.

Scientific Research Applications

5,6-Dihydrodibenzanthracene has been extensively studied for its potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. 5,6-Dihydrodibenzanthracene is a highly stable and rigid molecule that exhibits unique electronic and optical properties. 5,6-Dihydrodibenzanthracene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as transistors, light-emitting diodes, and solar cells.

properties

CAS RN

153-34-4

Product Name

5,6-Dihydrodibenzanthracene

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

12,13-dihydronaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,13-14H,10,12H2

InChI Key

CGVKCCJKUPLUIW-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51

Canonical SMILES

C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51

Other CAS RN

153-34-4

synonyms

5,6-dihydrodibenz(a,h)anthracene
5,6-dihydrodibenzanthracene

Origin of Product

United States

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